9-(2-Chloroethyl)-1H-purin-6(9H)-one

Description

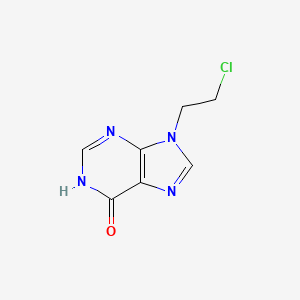

Structure

3D Structure

Properties

IUPAC Name |

9-(2-chloroethyl)-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c8-1-2-12-4-11-5-6(12)9-3-10-7(5)13/h3-4H,1-2H2,(H,9,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOXTTPHGIBFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288538 | |

| Record name | 9-(2-chloroethyl)-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22247-83-2 | |

| Record name | NSC56457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-chloroethyl)-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 2 Chloroethyl 1h Purin 6 9h One and Structural Analogs

Precursor Selection and Chemical Transformations

The choice of the starting purine (B94841) scaffold is critical and dictates the subsequent synthetic strategy. The primary approaches involve either starting with a pre-functionalized purine that facilitates substitution or using the final purine core and directly alkylating it.

6-Chloropurine (B14466) and its 2-amino derivative, 2-amino-6-chloropurine (B14584), are highly versatile and widely used precursors in purine chemistry. mdpi.com The chlorine atom at the C-6 position serves as an excellent leaving group, allowing for subsequent conversion to other functional groups. For the synthesis of 9-(2-Chloroethyl)-1H-purin-6(9H)-one (a hypoxanthine (B114508) derivative) or its guanine (B1146940) analog, the strategy involves N-9 alkylation of the 6-chloropurine intermediate, followed by hydrolysis of the 6-chloro group to the desired 6-oxo functionality.

Alkylation of 2-amino-6-chloropurine is a common route for producing N-9 substituted guanine analogs. google.com For instance, reacting 2-amino-6-chloropurine with an appropriate alkylating agent in the presence of a base yields the N-9 alkylated product, often as the major isomer along with the N-7 isomer. scispace.com The synthesis of 2-amino-6-chloropurine itself is typically achieved through the chlorination of guanine using reagents like phosphorus oxychloride, often in the presence of a phase transfer catalyst to improve reaction efficiency. google.comgoogle.comgoogleapis.com

The general reactivity of 6-chloropurines makes them ideal substrates for building diverse purine libraries. mdpi.com Direct alkylation of 6-chloropurine is a common method, although it frequently results in a mixture of N-7 and N-9 isomers. nih.gov The thermodynamically more stable N-9 isomer is usually the predominant product. nih.gov

Direct alkylation of hypoxanthine or guanine offers a more direct route, but it presents significant challenges. A primary issue is the poor solubility of these purine bases in many common organic solvents, which can lead to low reaction yields. ub.edu Furthermore, guanine has multiple potential sites for alkylation (N-1, N-3, N-7, N-9, and O-6), making regioselective synthesis difficult without the use of protecting groups.

To overcome these issues, various methods have been developed. For guanine, acylation to form a derivative like 2,9-diacetylguanine can improve solubility and direct the chlorination to the 6-position, which can then be hydrolyzed to provide 2-amino-6-chloropurine as a more manageable intermediate. google.comgoogle.com Despite the challenges, direct alkylation of the target purine scaffold is sometimes employed under specific conditions to achieve the desired N-9 substitution.

Alkylation Strategies at the N-9 Position of the Purine Ring

The introduction of the 2-chloroethyl group at the N-9 position is the key step in the synthesis of the target compound. Direct N-alkylation is the most common approach.

Direct alkylation involves the reaction of a purine anion with an alkyl halide. ub.edu This method is often preferred for its straightforwardness. However, a significant challenge in the alkylation of purines is controlling the regioselectivity, as the reaction can occur at either the N-7 or N-9 positions, which are both nucleophilic. scispace.comub.edu Reactions that proceed quickly, often with more reactive alkyl halides, tend to favor the formation of the N-9 alkylated purine exclusively. ub.edu In many cases, the N-9 isomer is the thermodynamically favored product. nih.gov

To introduce the 2-chloroethyl side chain, an alkylating agent with the corresponding structure is required. 1-Bromo-2-chloroethane (B52838) is a suitable and commonly used reagent for this purpose. The bromine atom is more reactive and a better leaving group than the chlorine atom, allowing for selective displacement by the purine nitrogen, leaving the chloroethyl moiety intact on the purine ring. Other related agents could include 2-chloroethyl tosylate or mesylate, where tosylate and mesylate are excellent leaving groups.

The success of direct N-alkylation heavily depends on the chosen reaction conditions, particularly the base and solvent system.

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used. researchgate.netresearchgate.net Their high polarity helps to dissolve the often poorly soluble purine precursors and their anions, facilitating the SN2 reaction with the alkylating agent. ub.eduresearchgate.net Acetonitrile (ACN) is also used in some protocols. nih.gov

Bases: A variety of bases are employed to deprotonate the purine ring, forming the nucleophilic purine anion. Common inorganic bases include potassium carbonate (K₂CO₃). scispace.comresearchgate.net The use of a mixture of potassium carbonate and cesium carbonate (Cs₂CO₃) has been shown to significantly improve the yield of N-9 alkylation in DMF, as Cs₂CO₃ has better solubility in polar organic solvents. researchgate.net Organic bases and phase-transfer catalysts are also effective. Tetrabutylammonium (B224687) hydroxide (B78521) ((Bu)₄NOH) has been identified as a highly effective base, leading to excellent regioselectivity for the N-9 position, especially when combined with microwave irradiation. ub.edu Similarly, tetrabutylammonium fluoride (B91410) (TBAF) has been reported as a mild and efficient promoter for rapid N-9 alkylation, with some reactions completing in as little as 10 minutes. nih.gov

The table below summarizes various conditions reported for the N-9 alkylation of purine derivatives.

| Purine Precursor | Alkylating Agent | Base(s) | Solvent | Conditions | Outcome | Reference(s) |

| 6-Chloropurine | Methyl Iodide | (Bu)₄NOH | - | Microwave, 50°C, 30 min | 95% Yield (N-9) | ub.edu |

| 2-Amino-6-chloropurine | Cyclopentyl Bromide | (Bu)₄NOH | - | Microwave, 50°C, 30 min | 89% Yield (N-9) | ub.edu |

| 2-Amino-6-chloropurine | Alkyl Mesylate | K₂CO₃ | DMF | - | 78% Combined Yield (N-9:N-7 = 6.5:1) | scispace.com |

| 2-Amino-6-chloropurine | - | K₂CO₃ / Cs₂CO₃ (9:1) | DMF | - | Enhanced yield of N-9 isomer | researchgate.net |

| Adenine (B156593) | Benzyl Chloride | NaH | DMSO | 295 K | N-9 favored over N-3 (2.3:1) | researchgate.net |

| Purine Derivatives | Various Alkyl Halides | TBAF | - | - | High yield and selectivity, often <10 min | nih.gov |

Direct N-Alkylation Protocols

Role of Bases and Catalysts in N-Alkylation

The N-alkylation of purines is a fundamental transformation that is critically influenced by the choice of base and catalyst. The purine nucleus possesses multiple nucleophilic nitrogen atoms, and direct alkylation often leads to a mixture of N-7 and N-9 isomers. The selection of an appropriate base is crucial for the deprotonation of the purine ring, thereby generating the purine anion required for nucleophilic attack on the alkylating agent.

Commonly employed bases include inorganic carbonates and hydrides, as well as organic bases. Potassium carbonate (K₂CO₃) is frequently used in polar aprotic solvents like dimethylformamide (DMF) to facilitate the alkylation of purine derivatives. For instance, the reaction of 6-aminopurine with 2-chloroethylamine (B1212225) can be carried out in the presence of K₂CO₃ to yield the corresponding 9-alkylated product. Stronger bases such as sodium hydride (NaH) are also utilized, particularly when a more potent deprotonating agent is required. nih.gov

In some cases, the choice of base can significantly influence the regioselectivity of the alkylation. Studies on the alkylation of various purines have demonstrated that different bases can lead to varying ratios of N-9 to N-7 isomers. For example, research on purine alkylation under microwave irradiation found that tetrabutylammonium hydroxide provided the best results for regioselective N-9 alkylation compared to other bases like potassium hydroxide (KOH). researchgate.net

Catalysts can also play a pivotal role in accelerating the reaction and improving selectivity. Tetrabutylammonium fluoride (TBAF) has been shown to accelerate N-alkylation reactions of purine derivatives, leading to improved yields. researchgate.net The use of Lewis acids, such as tin(IV) chloride (SnCl₄), has been explored in the context of the Vorbrüggen (silylation) method for tert-alkylation, which can be manipulated to favor either N-7 or N-9 isomers depending on the reaction conditions. nih.gov

Microwave-Assisted Synthesis Techniques for Purine Alkylation

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.org The alkylation of purines is a reaction class that has significantly benefited from this technology.

Studies have shown that microwave irradiation can dramatically reduce the reaction time for N-alkylation of purines from hours to minutes. researchgate.netnih.gov For example, the N-alkylation of various purines with alkyl halides in the presence of a base is considerably improved with microwave assistance. This method not only speeds up the reaction but also enhances regioselectivity by reducing the formation of secondary products. researchgate.net The synthesis of various heterocyclic compounds, including purine derivatives, has been successfully achieved with high efficiency using microwave heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Purine Alkylation

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| N-Alkylation of Purines | 4-24 hours | 30-60 minutes | Significant yield increase and higher N-9 selectivity | researchgate.net |

| Synthesis of quinazolinones | 30 hours | 1.5 hours | From 55% to 78% | preprints.org |

| Synthesis of coumarin-triazoles | 8-12 hours | 10-15 minutes | From 68-79% to 80-90% | nih.gov |

One-Pot Synthesis Methods for Functionalized Purines

For the synthesis of functionalized purines, one-pot methods have been developed that allow for the construction and subsequent modification of the purine scaffold in a single sequence. For instance, highly substituted purines can be synthesized in good to high yields through a one-pot metal-free method using the Traube synthesis adapted to Vilsmeier-type reagents. mdpi.com This approach allows for the direct and rapid creation of diverse purines with substitutions at various positions.

Another example is the simplified one-pot synthesis of radiolabeled guanine analogs like [¹⁸F]FHPG, where nucleophilic substitution and subsequent deprotection are performed in the same vessel, streamlining the process for clinical applications. These methods highlight the potential for developing an efficient, one-pot procedure for this compound, potentially starting from a pyrimidine (B1678525) precursor and building the imidazole (B134444) ring and adding the alkyl side chain in a sequential, one-pot process.

Derivatization from Intermediate Purine Compounds

A common and versatile strategy for synthesizing 9-substituted purines involves the derivatization of readily available purine intermediates. 6-Chloropurine and its 2-amino derivative are particularly useful starting materials due to the reactivity of the chlorine atom at the C-6 position, which allows for subsequent conversion to a hydroxyl group (hypoxanthine or guanine) or other functionalities. mdpi.comclockss.org

A plausible synthetic route to This compound (which is 9-(2-chloroethyl)hypoxanthine) would start with the N-9 alkylation of a suitable purine precursor, followed by hydrolysis of the 6-chloro group.

Proposed Synthesis:

N-9 Alkylation: 6-Chloropurine could be alkylated with 1-bromo-2-chloroethane or 2-chloroethanol (B45725). The use of 1-bromo-2-chloroethane in the presence of a base like K₂CO₃ in DMF would directly introduce the 2-chloroethyl side chain. Alternatively, a Mitsunobu reaction with 2-chloroethanol would offer higher N-9 regioselectivity. clockss.org A related alkylation of 9-amino-6-(methylthio)-9H-purine with 1-bromo-2-chloroethane has been reported, demonstrating the feasibility of using this alkylating agent. nih.gov

Hydrolysis: The resulting intermediate, 9-(2-chloroethyl)-6-chloropurine, would then be subjected to hydrolysis to convert the 6-chloro group to the 6-oxo functionality. This is typically achieved by heating in an acidic solution, such as aqueous hydrochloric acid, or under basic conditions followed by neutralization. clockss.org This step would yield the final product, This compound .

This two-step approach, leveraging the reactivity of 6-chloropurine, provides a logical and well-precedented pathway for the synthesis of the target compound.

Chlorination Reactions of Dihydroxylated Purine Intermediates

A common strategy in purine chemistry involves the conversion of hydroxyl or oxo groups on the purine ring to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions. For precursors like xanthine (B1682287) (2,6-dihydroxypurine), which can be considered a dihydroxylated purine, this transformation is a critical step in creating versatile intermediates such as 2,6-dichloropurine.

The standard reagent for this type of chlorination is phosphorus oxychloride (POCl₃), often used with a tertiary amine base like N,N-diethylaniline. The reaction converts the keto-enol tautomers of the purine (the "-one" or "hydroxy" forms) into the corresponding chloro derivatives. This method is foundational for producing a wide array of substituted purine compounds google.com. While this specific reaction creates a dichlorinated purine, it exemplifies the conversion of C=O groups in the purine ring to reactive C-Cl groups, a key tactic in the synthesis of purine analogs nih.govresearchgate.net. Computational studies on purine chlorination have shown that various sites on the purine ring can be halogenated, with the reactivity influenced by factors like pH and the specific chlorinating agent used.

Nucleophilic Substitution Reactions for Generating Chloroethyl Side Chains

The introduction of the 2-chloroethyl side chain at the N9 position of the purine ring is typically achieved through a nucleophilic substitution reaction, specifically an N-alkylation. In this approach, the purine precursor, hypoxanthine (1H-purin-6(9H)-one), acts as the nucleophile. The nitrogen atoms in the purine ring are nucleophilic, and under basic conditions, a proton can be removed to form a purine anion, which is an even stronger nucleophile.

This anion can then react with an alkylating agent containing the desired side chain, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).

A significant challenge in the alkylation of purines is controlling the regioselectivity. researchgate.net Alkylation can occur at different nitrogen atoms, primarily N7 and N9, leading to a mixture of isomers. acs.orgnih.gov The thermodynamically more stable N9 isomer is often the major product, but reaction conditions must be carefully optimized to maximize its yield. nih.gov The separation of these N7 and N9 regioisomers can be difficult and often requires careful chromatographic methods. acs.orgnih.gov

| Reaction Type | Precursor | Reagent(s) | Typical Product | Key Considerations |

| Chlorination | Xanthine (2,6-dihydroxypurine) | POCl₃, N,N-diethylaniline | 2,6-Dichloropurine | Converts oxo groups to reactive chloro groups. |

| N-Alkylation | Hypoxanthine | 1-bromo-2-chloroethane, Base (e.g., K₂CO₃), DMF | This compound | Potential for N7/N9 isomer formation; requires optimization. researchgate.netnih.gov |

Purification and Isolation Techniques in the Synthesis of Chloroethyl Purines

Following the synthesis, a robust purification strategy is essential to isolate the desired this compound from unreacted starting materials, reagents, and isomeric byproducts. The primary methods employed are crystallization and chromatography.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differences in solubility between the desired compound and impurities in a chosen solvent. The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form a crystalline solid, while the impurities, being present in lower concentrations, remain dissolved in the solvent (mother liquor).

A second round of this process, known as recrystallization, can be performed to further enhance purity. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. For purine derivatives, common solvents include alcohols (like ethanol (B145695) or isopropanol), water, or mixtures thereof.

Chromatographic Separation Methods (e.g., Column Chromatography, TLC)

Chromatography is indispensable for the purification of purine derivatives, especially for separating closely related isomers. nih.govteledynelabs.com

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of a reaction and to determine the number of components in the product mixture. acs.orgnih.gov A small spot of the reaction mixture is applied to a silica (B1680970) gel-coated plate, which is then developed in a solvent system. The separation is based on polarity, and the resulting spots are visualized under UV light. acs.orgnih.gov By comparing the spots to those of the starting materials, the extent of the reaction can be assessed.

Column Chromatography: This is a preparative technique used to separate the components of a mixture on a larger scale. youtube.com A glass column is packed with a stationary phase, most commonly silica gel for purine compounds. acs.orgnih.govteledynelabs.com The crude product mixture is loaded onto the top of the column and eluted with a solvent system (mobile phase), often a gradient of increasing polarity (e.g., starting with hexane/ethyl acetate (B1210297) and moving to dichloromethane/methanol). teledynelabs.com Compounds travel down the column at different rates depending on their polarity and affinity for the stationary phase. Non-polar compounds elute faster, while more polar compounds are retained longer. Fractions are collected and analyzed by TLC to identify those containing the pure product. This method is particularly crucial for separating the N9- and N7-alkylated purine isomers that may have formed during synthesis. acs.orgnih.gov

| Technique | Principle | Application in Chloroethyl Purine Synthesis | Stationary/Mobile Phase Examples |

| Crystallization | Differential solubility in a solvent at varying temperatures. | Final purification of the solid product to remove soluble impurities. | Solvent: Ethanol, Water, or mixtures. |

| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid support. | Reaction monitoring; quick assessment of mixture complexity. acs.orgnih.gov | Stationary: Silica gel plate. Mobile: Dichloromethane/Methanol. |

| Column Chromatography | Preparative scale separation based on differential adsorption and elution. youtube.com | Isolation of the target compound from byproducts and isomers (e.g., N7 vs. N9). teledynelabs.com | Stationary: Silica gel. Mobile: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient. teledynelabs.com |

Physicochemical Characterization Techniques for 9 2 Chloroethyl 1h Purin 6 9h One

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount in elucidating the molecular structure of 9-(2-Chloroethyl)-1H-purin-6(9H)-one by mapping the connectivity of atoms and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a detailed picture of the molecular framework of this compound.

In ¹H NMR, the chemical shifts, signal multiplicities (e.g., singlet, triplet), and coupling constants of the protons would confirm the presence of the purine (B94841) core and the 2-chloroethyl side chain. The protons on the purine ring (at positions C2 and C8) would appear as distinct singlets in the aromatic region of the spectrum. The protons of the N-CH₂-CH₂-Cl side chain would be expected to show a characteristic pattern, likely two triplets, resulting from the coupling between the adjacent methylene (B1212753) groups.

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. The spectrum would show distinct signals for each of the seven carbon atoms in this compound, including the carbonyl carbon (C6), the carbons of the purine ring, and the two carbons of the chloroethyl side chain.

Despite a thorough review of scientific literature, specific experimental ¹H and ¹³C NMR data for this compound have not been found in the public domain. For illustrative purposes, the expected signals are described in the tables below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Purine Ring) | Data not available | Singlet |

| H-8 (Purine Ring) | Data not available | Singlet |

| N-CH₂ -CH₂-Cl | Data not available | Triplet |

| N-CH₂-CH₂ -Cl | Data not available | Triplet |

| NH (Purine Ring) | Data not available | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 (C=O) | Data not available |

| C-8 | Data not available |

| N-CH₂ -CH₂-Cl | Data not available |

| N-CH₂-CH₂ -Cl | Data not available |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. In the case of HRMS, the exact mass would be determined with high precision, confirming the elemental composition of C₇H₇ClN₄O.

Detailed experimental mass spectrometry data for this specific compound are not available in the searched literature.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Ion | Calculated m/z |

| MS | [M]⁺ | Data not available |

| HRMS | [M+H]⁺ | Data not available |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include the C=O (carbonyl) stretch of the purinone ring, N-H stretching of the amide, C-N stretching within the purine ring system, and the C-Cl stretch of the chloroethyl side chain.

Specific experimental IR data for this compound could not be located in the reviewed scientific literature.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | Data not available |

| C-H Stretch (aromatic) | Data not available |

| C-H Stretch (aliphatic) | Data not available |

| C=O Stretch (amide) | Data not available |

| C=N, C=C Stretch (ring) | Data not available |

| C-Cl Stretch | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides empirical formula validation, which, when combined with molecular weight data from mass spectrometry, can confirm the molecular formula. For this compound (C₇H₇ClN₄O), the theoretical elemental composition can be calculated. Experimental values obtained for a pure sample should align closely with these theoretical percentages.

No experimental elemental analysis data for this compound has been published in the searched literature.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | Data not available | Data not available |

| Hydrogen | H | Data not available | Data not available |

| Chlorine | Cl | Data not available | Data not available |

| Nitrogen | N | Data not available | Data not available |

| Oxygen | O | Data not available | Data not available |

Mechanistic Research on the Molecular Reactivity of Chloroethylpurines

Fundamental Alkylation Chemistry of Purine (B94841) Heterocycles

The purine molecule, a heterocyclic aromatic compound, is a fundamental component of nucleic acids. nih.gov Its structure, consisting of fused pyrimidine (B1678525) and imidazole (B134444) rings, presents multiple potential sites for chemical reactions such as alkylation. nih.govnih.gov

The purine ring contains several nitrogen atoms that possess lone pairs of electrons, rendering them nucleophilic and thus susceptible to attack by electrophiles like alkylating agents. Direct alkylation of purine derivatives typically results in a mixture of N-7 and N-9 alkylated isomers, with the N-9 regioisomer often being the predominant, more thermodynamically stable product. nih.govnih.govmdpi.com However, the relative reactivity of these sites can be influenced by the specific purine base (adenine vs. guanine) and the reaction conditions.

The primary nucleophilic centers in purine bases are:

N-7 of Guanine (B1146940): This is widely regarded as the most nucleophilic atom in DNA. nih.gov Its position in the major groove of the DNA helix makes it relatively accessible to alkylating agents. mdpi.com

N-3 of Adenine (B156593): This nitrogen is another significant site for alkylation. mdpi.com

N-1 of Adenine and N-3 of Cytosine: These sites are also susceptible to alkylation, particularly when they are not involved in Watson-Crick hydrogen bonding.

O-6 of Guanine: While less nucleophilic than the N-7 position, alkylation at the O-6 position is a critical event. Agents like chloroethylnitrosoureas can alkylate this site to a significant extent. austinpublishinggroup.com

The table below summarizes the key nucleophilic sites within purine heterocycles.

| Purine Base | Nucleophilic Site | Relative Reactivity/Significance |

|---|---|---|

| Guanine | N-7 | Most nucleophilic atom in DNA, highly accessible. nih.govmdpi.com |

| Guanine | O-6 | Less nucleophilic than N-7, but alkylation is a critical lesion. austinpublishinggroup.com |

| Adenine | N-3 | Significant site of alkylation. mdpi.com |

| Adenine | N-1 | Susceptible to alkylation, particularly if not in a base pair. |

The 2-chloroethyl group attached to the purine is the key to its alkylating activity. This moiety functions as a potent electrophilic center. The mechanism involves the formation of a highly reactive intermediate. For related compounds like chloroethylnitrosoureas, hydrolysis leads to the formation of a 2-chloroethyl carbonium ion (or an equivalent strong electrophile). mdpi.com This reactive species readily attacks the electron-rich, nucleophilic centers in other molecules, most notably the nitrogen and oxygen atoms within DNA bases. mdpi.com This reaction results in the formation of a covalent bond between the purine derivative and the target biomolecule.

Theoretical and Experimental Studies on DNA Alkylation Mechanisms (Non-Clinical Focus)

The interaction between chloroethylating agents and DNA is a complex process that leads to the formation of various DNA adducts. These modifications can disrupt the normal structure and function of DNA.

Chloroethylating agents are capable of forming both monofunctional and bifunctional adducts with DNA. mdpi.com The process typically begins with an initial alkylation event, where the chloroethyl group attaches to a nucleophilic site on a DNA base, forming a monoadduct. A common initial lesion is the formation of an adduct at the N-7 position of guanine. mdpi.comaustinpublishinggroup.com

Following the initial monofunctional alkylation, a second reaction can occur, leading to cross-linked products (dialkylation). This is a two-step process:

First Alkylation: The chloroethyl group attaches to a base, such as the N-7 of guanine, forming a N7-(2-chloroethyl)guanine monoadduct. nih.govthermofisher.com

Second Alkylation (Cross-linking): The terminal chlorine atom of the attached ethyl group can then be displaced by another nucleophile. If this second nucleophile is part of another DNA base, either on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link), a dialkylation product is formed. youtube.com

Examples of documented DNA alkylation products from related chloroethylating agents include:

Monoadducts: N7-(2-chloroethyl)guanine, N7-(2-hydroxyethyl)guanine, and O6-(2-hydroxyethyl)-2-deoxyguanosine. austinpublishinggroup.comnih.govthermofisher.com

Dialkylation Products (Cross-links): 1,2-[diguan-7-yl]-ethane (an interstrand cross-link) and 1-[N1-2-deoxyguanosinyl], 2-[N3-2-deoxycytidyl]-ethane (a guanine-cytosine interstrand cross-link). nih.govthermofisher.com

The table below details some of the DNA adducts formed by chloroethylating agents.

| Adduct Type | Specific Product Name | Description |

|---|---|---|

| Monoadduct | N7-(2-chloroethyl)guanine | Initial alkylation product at the N-7 position of guanine. nih.govthermofisher.com |

| Monoadduct | N7-(2-hydroxyethyl)guanine | A hydroxylated version of the guanine adduct. nih.govthermofisher.com |

| Monoadduct | O6-(2-hydroxyethyl)-2-deoxyguanosine | Alkylation product at the O-6 position of guanine. nih.govthermofisher.com |

| Dialkylation Product (Cross-link) | 1,2-[diguan-7-yl]-ethane | An interstrand cross-link connecting the N-7 positions of two guanine bases. nih.govthermofisher.com |

| Dialkylation Product (Cross-link) | 1-[N1-2-deoxyguanosinyl], 2-[N3-2-deoxycytidyl]-ethane | An interstrand cross-link between guanine (N-1) and cytosine (N-3). nih.govthermofisher.com |

The formation of these covalent adducts has profound consequences for DNA structure and integrity. Alkylation can physically disrupt the helical structure of DNA and interfere with the precise hydrogen bonding required for Watson-Crick base pairing. nih.govyoutube.com

Disruption of Base Pairing: Alkylation at sites involved in hydrogen bonding, such as the N-1 of adenine or the O-6 of guanine, directly prevents normal Watson-Crick pairing. youtube.comnih.gov Alkylation at other sites, like the N-7 of guanine, can alter the electronic properties of the base, potentially promoting the formation of rare tautomeric forms that lead to abnormal base pairing (e.g., guanine pairing with thymine instead of cytosine). nih.govyoutube.com

DNA Strand Separation: Interstrand cross-links covalently lock the two strands of the DNA double helix together, preventing their separation. This blockage is a major physical impediment to essential cellular processes like DNA replication and transcription, which require strand separation. youtube.com

DNA Fragmentation: The presence of alkylated bases can trigger cellular DNA repair mechanisms. In the process of attempting to remove these damaged bases, enzymes can create breaks in the DNA backbone, leading to DNA fragmentation. youtube.com

Interactions with Intracellular Biomolecules (Non-Clinical Context)

While DNA is a primary target, the electrophilic nature of the chloroethyl moiety allows for reactions with other intracellular nucleophiles found in various biomolecules.

Proteins: Bifunctional alkylating agents are known to form DNA-protein cross-links. The mechanism may involve the initial chloroethylation of nucleophilic amino acid side chains, such as the sulfhydryl group of cysteine or the primary amine groups of lysine, followed by a subsequent reaction with DNA. austinpublishinggroup.com These cross-links can covalently trap proteins onto the DNA, disrupting their function.

Glutathione (GSH): The abundant intracellular tripeptide glutathione is a major target for electrophilic compounds. The nucleophilic thiol group of GSH can react with and inactivate reactive chloroethyl species, representing a cellular detoxification pathway. nih.govmdpi.com Furthermore, GSH can "quench" the initial O6-(2-chloroethyl)guanine monoadduct on DNA, reacting with it before it can proceed to form a more detrimental interstrand cross-link. nih.gov Chloroethylating agents can also inhibit key enzymes in glutathione metabolism, such as glutathione reductase, disrupting the cell's redox balance. nih.gov

RNA: Like DNA, RNA contains purine and pyrimidine bases with nucleophilic sites. Although less studied in this context, RNA is a potential target for alkylation. Modified nucleosides within RNA that contain highly nucleophilic groups, such as the sulfur atom in 4-thiouridine, are particularly susceptible to alkylation. nih.gov

Molecular Recognition and Binding Affinities

The molecular recognition of 9-(2-Chloroethyl)-1H-purin-6(9H)-one by biological targets is fundamentally governed by the physicochemical properties of its purine scaffold and the attached chloroethyl side chain. The purine ring system, with its arrangement of nitrogen and carbon atoms, allows for a variety of non-covalent interactions, including hydrogen bonding, and π-π stacking. These interactions are crucial for the initial binding and orientation of the molecule within the active site of a target protein.

The hypoxanthine (B114508) moiety of the molecule is an analog of the natural purine bases adenine and guanine, which allows it to be recognized by enzymes that interact with these nucleobases. Hypoxanthine itself is known to specifically recognize and pair with cytosine in certain nucleic acid analogs, behaving as a guanine analogue rsc.org. This inherent recognition capability of the purine core is a key factor in its ability to bind to the active sites of enzymes involved in purine metabolism and DNA repair.

Enzyme Inhibition and Modulation Studies (e.g., O6-Alkylguanine-DNA Alkyltransferase (AGT) Inactivation)

A primary area of mechanistic research for chloroethylpurines involves their interaction with the DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT). AGT plays a critical role in protecting the genome by removing alkyl groups from the O6 position of guanine in DNA, a site of significant damage by alkylating agents nih.gov. The inactivation of AGT can sensitize tumor cells to the therapeutic effects of alkylating anticancer drugs nih.gov.

The chloroethyl group of this compound is a reactive moiety capable of alkylating nucleophilic residues in proteins. In the context of AGT, the mechanism of inactivation is believed to involve the transfer of the 2-chloroethyl group to the active site cysteine residue (Cys145 in human AGT) biorxiv.org. This process is a suicidal inactivation, as the transfer is irreversible and renders the AGT protein non-functional nih.gov. The purine scaffold serves to guide the molecule to the AGT active site, which normally recognizes O6-alkylated guanine bases in DNA.

Molecular modeling and binding assays are essential tools for elucidating the interactions between ligands like this compound and their protein targets. Molecular docking studies with related 9-substituted purine analogs and various enzymes have provided insights into their binding modes harvard.edunih.gov. These studies often reveal key amino acid residues involved in hydrogen bonding and hydrophobic interactions with the purine ring and its substituents.

For the interaction with AGT, the crystal structure of human AGT in complex with O6-benzylguanine has shown that the benzyl group is positioned in a hydrophobic pocket near the active site cysteine nih.gov. It is plausible that the chloroethyl group of this compound would occupy a similar pocket, positioning it for nucleophilic attack by the cysteine residue. The purine ring itself is likely to form hydrogen bonds with residues in the active site that are involved in recognizing the guanine base.

Binding assays, such as fluorescence polarization or isothermal titration calorimetry, are used to quantify the binding affinity of inhibitors to their target proteins. While specific data for this compound is scarce, such assays have been instrumental in determining the binding affinities of a wide range of purine-based inhibitors for various kinases and other enzymes mdpi.com.

Structure-Activity Relationship (SAR) Investigations in Purine Analog Development (Chemical Perspective)

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective purine-based inhibitors. These investigations systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity.

For purine analogs, SAR studies often focus on modifications at several key positions of the purine ring, including the C2, C6, and N9 positions nih.gov.

N9-Substitution: The substituent at the N9 position significantly influences the compound's interaction with the target protein. Studies on various 9-substituted purines have shown that the size, shape, and chemical nature of this group can dramatically affect binding affinity and inhibitory potency researchgate.netacs.org. For chloroethylpurines, the reactivity of the chloroethyl group is a primary determinant of their mechanism of action. Altering the length of the alkyl chain or introducing other functional groups can modulate this reactivity and the specificity of alkylation.

C6-Substitution: The substituent at the C6 position is critical for recognition by many purine-binding proteins. In this compound, the oxo group at C6 is important for its identity as a hypoxanthine analog. Replacing this group with other functionalities, such as amino or thio groups, would fundamentally alter its interaction profile and potential biological targets.

C2-Substitution: Modifications at the C2 position can also impact binding and selectivity. For example, the presence of an amino group at C2, as in guanine, can introduce additional hydrogen bonding opportunities compared to the hypoxanthine scaffold.

The following table summarizes the general effects of substitutions at different positions on the purine ring based on studies of various purine analogs.

| Position of Substitution | General Effect on Activity | Reference |

| N9 | Influences binding affinity and steric interactions within the active site. The nature of the substituent can modulate reactivity for covalent inhibitors. | researchgate.netacs.org |

| C6 | Critical for target recognition and hydrogen bonding. Determines the purine analog type (e.g., adenine, guanine, hypoxanthine). | nih.gov |

| C2 | Can provide additional hydrogen bonding interactions and influence selectivity. | nih.gov |

The design of purine analogs with modulated alkylation specificity and efficiency is guided by several key principles:

Optimizing the Leaving Group: The chloroethyl group is an effective alkylating moiety due to the stability of the resulting covalent bond and the nature of the chloride leaving group. The efficiency of alkylation can be tuned by modifying the electronics of the purine ring, which can influence the reactivity of the chloroethyl group.

Modulating the Purine Scaffold: The purine core can be modified to enhance binding affinity and selectivity for the target protein. This can be achieved by introducing substituents that exploit specific features of the target's active site, such as hydrophobic pockets or hydrogen-bonding residues mdpi.com. The goal is to position the reactive chloroethyl group optimally for covalent bond formation with a specific nucleophilic residue.

Irreversible Inhibition Strategy: The design of irreversible inhibitors, such as those based on a reactive chloroethyl group, is a powerful strategy for achieving potent and long-lasting enzyme inhibition nih.gov. The key is to balance the reactivity of the electrophilic warhead to ensure it is stable enough to reach its target but reactive enough to form a covalent bond once there.

Target-Specific Interactions: Rational drug design aims to create molecules that interact specifically with the intended target to minimize off-target effects. For AGT inhibitors, this involves designing purine analogs that are selectively recognized by the AGT active site over other DNA and purine-binding proteins.

By systematically applying these design principles, medicinal chemists can develop novel chloroethylpurines and related analogs with improved therapeutic profiles.

Role of 9 2 Chloroethyl 1h Purin 6 9h One As a Synthetic Intermediate and Precursor

Building Block in the Synthesis of Complex Purine (B94841) Analogs

The compound serves as a fundamental building block for constructing intricate purine analogs. The synthesis of new purine derivatives is a cornerstone of drug discovery, with many such compounds exhibiting a range of biological activities. The chloroethyl moiety on the N9 position of the purine ring is a key reactive handle. Synthetic chemists can leverage this feature to couple the purine core with other molecular fragments, leading to the creation of larger, more complex structures. This approach is fundamental in developing new chemical entities with potential therapeutic applications. The general strategy often involves the reaction of the chloroethyl group with various nucleophiles to form a new covalent bond, effectively extending the side chain and introducing new chemical properties to the molecule.

Precursor for Derivatives with Modified Side Chains or Ring Substitutions

As a precursor, 9-(2-Chloroethyl)-1H-purin-6(9H)-one is instrumental in generating derivatives with a variety of modifications. The chloroethyl side chain can be readily altered through nucleophilic substitution reactions. For example, the chlorine atom can be displaced by amines, thiols, azides, or other nucleophiles to yield a range of N9-substituted purines with diverse functionalities. This versatility allows for the systematic modification of the side chain to explore structure-activity relationships in medicinal chemistry research. While the primary reactions occur at the side chain, the purine ring itself can also be modified in subsequent or prior synthetic steps, leading to a wide scope of 6,9-disubstituted purine derivatives. rsc.orgnih.gov

Table 1: Examples of Potential Synthetic Transformations

| Reactant/Reagent | Resulting Functional Group/Derivative Type |

| Amine (R-NH₂) | N-Substituted Aminoethyl Purine |

| Thiol (R-SH) | Thioether-linked Purine |

| Azide (N₃⁻) | Azidoethyl Purine (precursor to amines) |

| Alcohol (R-OH) | Ether-linked Purine |

| Cyanide (CN⁻) | Cyanoethyl Purine |

Enabling Synthesis of Radiotracers for Molecular Imaging Research (Non-Clinical)

In the realm of non-clinical molecular imaging, particularly Positron Emission Tomography (PET), this compound is a valuable precursor for the synthesis of radiotracers. nih.gov PET imaging relies on the detection of positron-emitting radionuclides, and the development of novel radiotracers is crucial for visualizing and studying biological processes in vivo. nih.govrsc.org

The synthesis of a PET radiotracer involves labeling a biologically relevant molecule with a short-lived positron-emitting isotope, such as Fluorine-18 (¹⁸F). escholarship.org The structure of this compound is well-suited for this purpose. The chloroethyl group provides a convenient site for the introduction of ¹⁸F via a nucleophilic substitution reaction, where the chloride is replaced by the [¹⁸F]fluoride ion. This process creates an ¹⁸F-labeled purine analog that can be used in preclinical research to study pathways involving purine metabolism or the binding to specific cellular targets like receptors or enzymes. mdpi.com

The general workflow for developing such a radiotracer begins with the synthesis of the non-radioactive precursor, or "cold" compound, which is this compound in this case. nih.gov This is followed by the radiolabeling step, purification of the resulting "hot" radiotracer, and formulation for administration in preclinical models. radiologykey.comresearchgate.net These non-clinical studies are essential for evaluating the potential of new imaging agents before any consideration for clinical use. nih.gov

Table 2: General Steps for Radiotracer Synthesis from a Chloroethyl Precursor

| Step | Description | Purpose |

| 1. Precursor Synthesis | Synthesis of the non-radiolabeled compound, this compound. | To provide the stable molecule that will be labeled with the radioisotope. |

| 2. Radiolabeling | Reaction of the precursor with a positron-emitting radionuclide, such as [¹⁸F]fluoride. | To incorporate the radioactive atom into the target molecule. |

| 3. Purification | Isolation of the desired radiolabeled compound from unreacted precursors and byproducts, often using HPLC. | To ensure high radiochemical purity of the tracer. radiologykey.com |

| 4. Formulation | The purified radiotracer is dissolved in a biocompatible solution for administration. | To prepare the final product for use in non-clinical imaging studies. |

Advanced Research Directions and Methodological Developments

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N9-substituted purines like 9-(2-Chloroethyl)-1H-purin-6(9H)-one is often challenging due to issues with regioselectivity, where alkylation can occur at different nitrogen atoms of the purine (B94841) ring, most commonly at the N7 and N9 positions. researchgate.netmdpi.comacs.orgnih.gov Traditional synthesis methods often rely on strong bases and alkyl halides, which can lead to a mixture of N7 and N9 isomers. researchgate.netnih.gov

Modern research is focused on developing more efficient and regioselective synthetic routes. One promising approach involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst, which has been shown to facilitate rapid N9-alkylation of purines, often with high yields and selectivity. researchgate.netnih.gov Another advanced technique is the use of microwave irradiation, which can accelerate reaction times and minimize the formation of unwanted byproducts. researchgate.net

Furthermore, reconstructive methodologies offer a regiospecific route to N9-alkylated purines by building the purine ring system onto a pre-functionalized scaffold. researchgate.net Palladium-catalyzed allylic alkylation has also been explored as a method to introduce substituents at the N9 position with a degree of selectivity. mdpi.com The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the alkylation. For instance, studies on similar purine derivatives have shown that Lewis acids like SnCl₄ can be used to direct alkylation to the N7 or N9 position depending on the reaction conditions. acs.orgnih.gov

| Method | Catalyst/Reagent | Key Advantages | Reference |

| TBAF-assisted Alkylation | Tetrabutylammonium fluoride (TBAF) | Rapid reaction times, high yield and selectivity for N9 isomer. | researchgate.netnih.gov |

| Microwave-assisted Synthesis | - | Reduced formation of byproducts, accelerated reaction rates. | researchgate.net |

| Reconstructive Methodology | 5-aminotetrazole moiety | Regiospecific synthesis of N9-alkylated purines. | researchgate.net |

| Palladium-catalyzed Alkylation | Palladium catalyst | Potential for selective N9 substitution. | mdpi.com |

| Lewis Acid Catalysis | SnCl₄ | Tunable regioselectivity between N7 and N9 isomers. | acs.orgnih.gov |

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for gaining a deeper understanding of the chemical properties and potential interactions of this compound at the atomic level. These in silico methods can provide valuable insights that complement experimental studies.

Quantum chemical calculations, such as those based on density functional theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. wright.edursc.org For instance, computational studies on similar purine derivatives have been used to predict their pKa values and to understand the effect of substituents on their electronic properties. wright.eduiosrjournals.org Such calculations could be used to predict the most likely sites for electrophilic or nucleophilic attack on this compound, providing a theoretical basis for its reactivity.

Molecular dynamics simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or biological macromolecules in a simulated physiological environment. nih.govnih.gov These simulations can reveal how the molecule binds to a target protein, the stability of the resulting complex, and the key amino acid residues involved in the interaction. nih.govnih.gov For example, MD simulations have been used to study the binding of purine analogues to cyclin-dependent kinases (CDKs), providing insights into their inhibitory mechanism. nih.gov

| Computational Method | Application for this compound | Potential Insights | Reference |

| Density Functional Theory (DFT) | Calculation of electronic structure, pKa prediction. | Understanding of reactivity, stability, and ionization states. | wright.edursc.org |

| Molecular Docking | Prediction of binding modes to target proteins. | Identification of potential binding partners and interaction sites. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior in a biological environment. | Assessment of conformational stability and binding affinity to targets. | nih.govnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Relating chemical structure to activity. | Prediction of biological activity based on molecular descriptors. | wright.edu |

Development of Advanced Analytical Techniques for Quantifying Reaction Products and Intermediates

The accurate quantification of this compound, its reaction products, and any intermediates is crucial for optimizing synthetic reactions and for studying its stability and degradation pathways. While traditional analytical methods exist, modern techniques offer significantly improved sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of purine metabolites and their derivatives in complex matrices. nih.gov This technique offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the target analyte. nih.gov The development of a validated LC-MS/MS method would be essential for pharmacokinetic studies and for monitoring the formation of the desired product during synthesis.

In the context of studying the interaction of this compound with DNA, advanced electrophoretic techniques could be employed. For example, neutral agarose (B213101) slab gel electrophoresis has been used to quantify alkylated sites at the N3 and N7 positions of purines in DNA. nih.gov This method could be adapted to investigate the potential for this compound to alkylate DNA and to quantify the extent of such modifications.

| Analytical Technique | Application | Advantages | Reference |

| LC-MS/MS | Quantification in complex matrices. | High specificity, sensitivity, and accuracy. | nih.gov |

| Neutral Agarose Gel Electrophoresis | Quantification of DNA alkylation. | Ability to detect and quantify specific types of DNA damage. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomers. | Resolution of N7 and N9 isomers. | mdpi.com |

Design of Pro-Molecules with Controlled Release Mechanisms for Targeted Molecular Interactions (Non-Clinical Chemical Design)

The concept of a "pro-molecule" or prodrug, a bioreversible derivative of a parent compound, is a well-established strategy to improve the physicochemical and pharmacokinetic properties of molecules. jiwaji.edunih.govorientjchem.orgresearchgate.net In a non-clinical context, this approach can be adapted to design molecules with controlled release mechanisms for targeted chemical interactions.

For this compound, a pro-molecule could be designed by attaching a carrier moiety to the purine ring. This carrier could be designed to be cleaved under specific chemical or enzymatic conditions, thereby releasing the active this compound at a desired location or time. researchgate.net This approach could be used to enhance the molecule's stability, solubility, or its ability to cross chemical barriers.

The design of such pro-molecules can be quite sophisticated, involving bipartite or tripartite systems where the carrier is linked to the parent molecule directly or via a spacer. orientjchem.org The release of the active molecule can be triggered by various stimuli, such as changes in pH, the presence of specific enzymes, or light. researchgate.netnih.gov For example, ester linkages can be designed to be hydrolyzed by esterases, while other linkages might be sensitive to acidic or basic conditions. nih.gov The study of these release mechanisms is crucial for the rational design of pro-molecules with predictable and controlled release profiles. nih.gov

| Pro-Molecule Strategy | Release Mechanism | Potential Application | Reference |

| Bipartite Prodrug | Enzymatic or chemical hydrolysis of a carrier moiety. | Improved solubility and stability. | orientjchem.org |

| pH-Sensitive Linker | Cleavage of the linker at a specific pH. | Targeted release in acidic or basic environments. | researchgate.net |

| Enzyme-Labile Linker | Cleavage by a specific enzyme. | Targeted release in the presence of a particular enzyme. | researchgate.net |

| Photolabile Protecting Group | Release of the active molecule upon exposure to light. | Spatially and temporally controlled release. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-(2-Chloroethyl)-1H-purin-6(9H)-one, and how are intermediates characterized?

- Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions. For example, intermediates like 9-[(cyclopentyl derivatives)] can be synthesized using Pd(PPh₃)₂Cl₂ catalysts in anhydrous DMF under inert conditions (argon). Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane. Structural confirmation relies on , , and HRMS, as demonstrated in the synthesis of analogous purine derivatives . Key steps include protecting group strategies (e.g., acetyl for hydroxyl groups) and deprotection using methanol-ammonia solutions .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., chloroethyl chain protons at δ 3.6–4.2 ppm), while confirms carbon frameworks (e.g., purine C6 carbonyl at ~160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H] peaks with <2 ppm error) .

- Infrared Spectroscopy (IR) : Detects functional groups like C=O stretches (~1700 cm) .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Kinetic studies (e.g., Michaelis-Menten plots) help identify rate-limiting steps. For example, stabilizing intermediates via low-temperature reactions (-20°C) or using aprotic solvents (DMF, acetonitrile) reduces decomposition. Monitoring by LC-ESI-MS ensures early detection of impurities like 2-amino-9-(hydroxymethyl) derivatives .

Advanced Research Questions

Q. How can contradictory docking results for derivatives of this compound be resolved in drug design?

- Methodological Answer : Contradictions may arise from flexible binding modes or incomplete pharmacokinetic data. Advanced strategies include:

- Ensemble Docking : Test multiple conformations of the helicase domain (target) to account for protein flexibility .

- Pharmacokinetic Screening : Prioritize derivatives with balanced solubility (LogP ~-1 to 3) and metabolic stability (CYP450 assays) .

- Molecular Dynamics Simulations : Validate docking poses over 100-ns trajectories to assess binding stability .

Q. What strategies mitigate instability of reactive intermediates (e.g., free radicals) during synthesis?

- Methodological Answer :

- Radical Scavengers : Add tert-butanol or TEMPO to quench unstable radicals .

- Inert Atmospheres : Use argon/gloveboxes to prevent oxidation of intermediates like 2-amino-3-methylbutanoate .

- Low-Temperature Quenching : Rapid cooling (-78°C) halts radical chain reactions .

Q. How can impurity profiling (e.g., related substances in antiviral drugs) be systematically addressed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to simulate degradation pathways. For example, acidic conditions may hydrolyze the chloroethyl group, forming 2-amino-9-(hydroxymethyl) derivatives .

- HPLC-MS/MS : Use C18 columns with 0.1% formic acid gradients to separate and identify impurities like 2-amino-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl] purin-6-one (Related Substance A) .

Q. What computational and experimental approaches validate the antiviral mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values against viral DNA polymerase (e.g., human cytomegalovirus) using -labeled dGTP incorporation assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) between the compound and helicase domains .

- Resistance Profiling : Serial passage of viruses under suboptimal drug concentrations identifies mutation hotspots (e.g., UL54 gene mutations in CMV) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s regioselectivity in nucleophilic reactions?

- Methodological Answer : Contradictions may stem from solvent polarity or catalyst choice. For example, Pd-catalyzed couplings favor N9 alkylation in aprotic solvents, while polar protic solvents (e.g., water) may shift selectivity to N7. Systematic screening using kinetics (e.g., monitoring reaction progress every 15 mins) clarifies dominant pathways .

Tables of Key Data

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Docking Score (helicase) | -9.2 to -11.3 kcal/mol | |

| LogP | 0.5–1.8 | |

| HRMS Accuracy | <2 ppm error | |

| IC (CMV) | 0.1–1.2 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.